molecular formula C7H10Br2N2 B6181773 (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide CAS No. 2613299-05-9

(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide

Cat. No. B6181773
CAS RN: 2613299-05-9
M. Wt: 282
InChI Key:
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Description

Imidazole derivatives, such as 2-(Bromomethyl)-1H-imidazole hydrobromide, are key components to functional molecules that are used in a variety of everyday applications . They possess a conjugated five-membered ring system with two N-donor coordination sites .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring system with two nitrogen atoms. The parent imidazole nucleus can be derivatized to three types of compounds at the 1-, 2-, or 4-positions, generating 1, 2, or 4-imidazole-containing ligands .


Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . It was found that OH addition proceeds more rapidly than H-abstraction by several orders of magnitude .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For example, 2-(Bromomethyl)-1H-imidazole hydrobromide has a molecular weight of 241.91 and is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for “(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide” is not available, imidazole derivatives are known to play key roles in various biological and chemical processes due to their unique structure .

Safety and Hazards

Safety information for 2-(Bromomethyl)-1H-imidazole hydrobromide indicates that it may be harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation .

Future Directions

The future of imidazole derivatives lies in further exploring their synthesis and applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for developing new methodologies and applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolo[1,2-a]imidazole", "N-bromosuccinimide", "Hydrobromic acid", "Acetic acid", "Sodium acetate", "Chloroacetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole is reacted with chloroacetic acid and sodium hydroxide in ethanol to form 5-carboxymethyl-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole.", "Step 2: 5-carboxymethyl-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole is reacted with N-bromosuccinimide in acetic acid to form (5R)-5-bromo-5-carboxymethyl-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole.", "Step 3: (5R)-5-bromo-5-carboxymethyl-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole is reacted with hydrobromic acid in acetic acid to form (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide." ] }

CAS RN

2613299-05-9

Molecular Formula

C7H10Br2N2

Molecular Weight

282

Purity

95

Origin of Product

United States

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